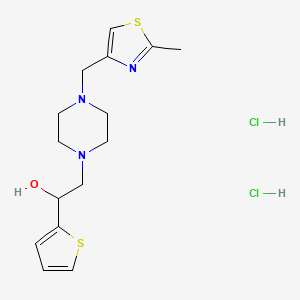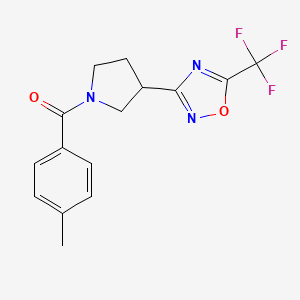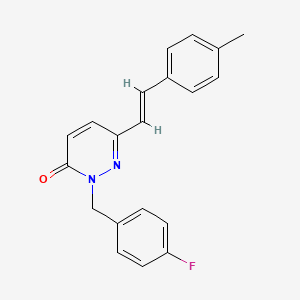![molecular formula C11H9BrO B2765292 6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one CAS No. 1368407-41-3](/img/structure/B2765292.png)
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one
Overview
Description
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. It is a cyclic ketone that contains a spirocyclic framework with a cyclopropane ring and an indene moiety. The compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Rearrangement: The synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one is achieved through the reaction of (bromomethylene)cyclopropane with dichloroketene, showcasing the compound's ability to undergo facile rearrangements under certain conditions (Donskaya & Lukovskii, 1991).
- Reactions with Diethylzinc-Bromoform System: Substituted methylenecyclopropane reacts with diethylzinc-bromoform to produce bromospiro[2.2]pentane derivatives, highlighting the compound's reactivity and potential for novel synthetic routes (Cheng et al., 1997).
Catalysis and Organic Transformations
- Organocatalytic Cycloaddition: A novel bispiro[indanedione-oxindole-cyclopropane] moiety was synthesized through squaramide-catalyzed [2+1] cycloaddition, demonstrating the compound's utility in enantioselective synthesis (Hao et al., 2022).
- Copper (I) Catalyzed Reactions: The compound's reactivity under copper (I) catalysis was explored, further showcasing its versatility in organic synthesis (Arrowsmith et al., 1983).
Mechanistic Studies
- Spectroscopic and Calorimetric Studies: Investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer, providing insights into the compound's behavior under specific conditions (Ikeda et al., 2003).
Synthetic Applications
- Novel Cyclopropylidene-nucleoside Synthesis: Utilizing the compound for the synthesis of a novel cyclopropylidene-nucleoside, demonstrating its potential in creating unique nucleoside analogues (Yan et al., 2014).
properties
IUPAC Name |
6-bromospiro[3H-indene-2,1'-cyclopropane]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-8-2-1-7-6-11(3-4-11)10(13)9(7)5-8/h1-2,5H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQLKKZITWDVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2765209.png)
![3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![Ethyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2765212.png)

![[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-imidazol-1-ylmethanone](/img/structure/B2765215.png)



![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)


